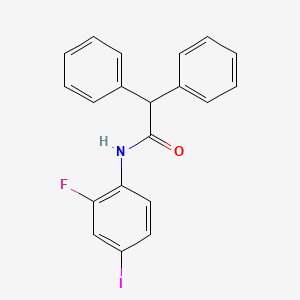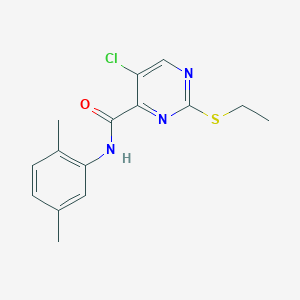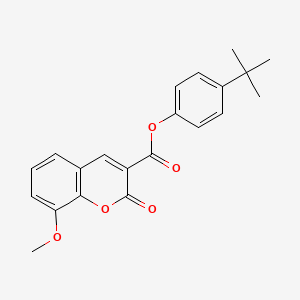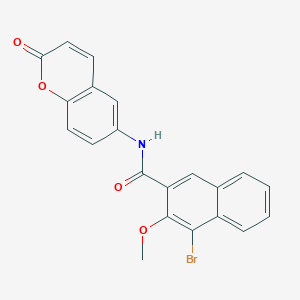
4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide
Overview
Description
4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BML-210 and belongs to the class of naphthamides. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1) and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
BML-210 inhibits 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide by binding to its catalytic domain, which prevents the enzyme from catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins. This results in the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
BML-210 has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide inhibitor, BML-210 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. BML-210 has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
BML-210 has several advantages for use in lab experiments. It is a highly specific inhibitor of 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide, which allows for precise targeting of this enzyme. BML-210 has also been shown to have good bioavailability, making it suitable for use in animal models. However, BML-210 has some limitations, including its relatively short half-life and potential off-target effects.
Future Directions
There are several future directions for research on BML-210. One potential area of investigation is the use of BML-210 in combination with other chemotherapeutic agents to enhance their effectiveness. Another potential area of research is the development of more potent and selective 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide inhibitors based on the structure of BML-210. Finally, further studies are needed to fully understand the biochemical and physiological effects of BML-210 and its potential applications in the treatment of various diseases.
Scientific Research Applications
BML-210 has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide, an enzyme that plays a key role in DNA repair. 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide inhibitors have been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. BML-210 has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
4-bromo-3-methoxy-N-(2-oxochromen-6-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO4/c1-26-20-16(11-12-4-2-3-5-15(12)19(20)22)21(25)23-14-7-8-17-13(10-14)6-9-18(24)27-17/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVHXZSRNYQXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B3500901.png)

![methyl 2-[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3500917.png)
![4-bromo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B3500921.png)
![8-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3500942.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3500945.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B3500958.png)
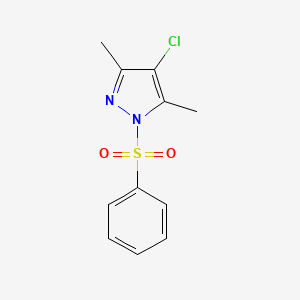
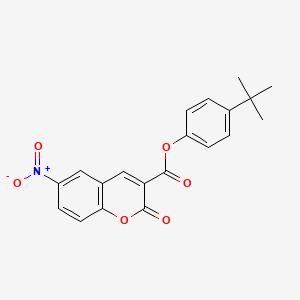
![5-chloro-2-(ethylthio)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-pyrimidinecarboxamide](/img/structure/B3500978.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3500985.png)
